molecular formula C9H13N B032257 (S)-(-)-1-Amino-1-phenylpropane CAS No. 3789-59-1

(S)-(-)-1-Amino-1-phenylpropane

Cat. No. B032257
CAS RN: 3789-59-1
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted 2-aminopropane-1,3-diols, involves the introduction of a phenyl ring and evaluates their immunosuppressive activities, highlighting the importance of the phenyl ring's position and the absolute configuration at the quaternary carbon for activity (Kiuchi et al., 2000). Optically active derivatives of (1R)-2-amino-1-phenylethanol have been synthesized, showing potential as chiral auxiliaries in enantioselective synthesis (Iuliano et al., 1995).

Molecular Structure Analysis

Studies on phenylpropanoids reveal a vast array of structurally related compounds with diverse biological functions, indicating the potential complexity and significance of (S)-(-)-1-Amino-1-phenylpropane's structure (Deng & Lu, 2017).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of synthesizing analogs with immunosuppressive or neuroprotective effects, demonstrating its versatility in chemical reactions (Kihumbu et al., 2002). Additionally, the synthesis of phenylpropanoid-amino acid adducts showcases the compound's ability to engage in complex chemical interactions (Zhang et al., 2018).

Physical Properties Analysis

While specific studies on (S)-(-)-1-Amino-1-phenylpropane's physical properties were not identified, related research on phenylpropanoids and their derivatives can provide insights into their solubility, stability, and other physical characteristics important for chemical synthesis and application (Yu & Jez, 2008).

Chemical Properties Analysis

The chemical properties of (S)-(-)-1-Amino-1-phenylpropane, such as its reactivity and interactions with other molecules, can be inferred from the synthesis and study of similar compounds. For example, the synthesis of 1,2-diamino-1-phenylpropane diastereoisomers highlights the compound's ability to form stereochemically diverse products, important for its potential biological activities (Dufrasne & Nève, 2005).

Scientific Research Applications

  • Pharmaceutical Synthesis and Drug Development :

    • (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3, a derivative of (S)-(-)-1-Amino-1-phenylpropane, can be synthesized from D-phenyl-alanine with high isotopic and enantiomeric purity. This process is significant in the context of amphetamine derivatives, which are relevant in pharmaceutical applications (Gal, 1977).
    • The compound has been utilized in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, leading to the production of (S)-dapoxetine, a medication used for premature ejaculation, with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
    • It also plays a role in the synthesis of commercial drugs like (R)-formoterol and (R)-tamsulosin, used in treating conditions like asthma and benign prostatic hyperplasia (Ha et al., 2007).
  • Agricultural Applications :

    • Phenylpropanoids, a class of compounds related to (S)-(-)-1-Amino-1-phenylpropane, show potential in enhancing the nutraceutical values of cereals and legumes. This is significant in the development of high-yielding cultivars (Dwivedi et al., 2016).
  • Cancer Research :

    • Derivatives of (S)-(-)-1-Amino-1-phenylpropane have shown promising cytotoxicity in ovarian and oral cancers, suggesting their potential in designing new anti-cancer agents (Kumar et al., 2009).
  • Enzymatic and Chemical Studies :

    • The compound is used in studies involving enzymatic reactions, such as the regio- and stereoselective multi-enzymatic synthesis of phenylpropanolamines from β-methylstyrene, highlighting its relevance in chemical synthesis and enzymology (Corrado, Knaus, & Mutti, 2021).
    • It's involved in the enantioselective reduction of β-amino ketones, crucial for synthesizing antidepressants (Zhang et al., 2015).
  • Neurological Research :

    • Derivatives like 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane have been studied for their reinforcing effects in neurological research, particularly in the context of substance abuse (Yanagita, 1986).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions .

properties

IUPAC Name

(1S)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049288
Record name (1S)-1-Phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-Amino-1-phenylpropane

CAS RN

3789-59-1
Record name (-)-1-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3789-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-Phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, .alpha.-ethyl-, (S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenemethanamine, α-ethyl-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 1-(7,8-dihydro-naphthalen-1-yl)-ethanone (10) (172 mg, 1.0 mmol) and 3-(3-trifluoromethyl-phenyl)-propylamine (13) (204 mg, 1.0 mmol) in titanium (IV) isopropoxide (1 mL) was stirred at room temperature overnight. Methanol(5 mL) was added followed by addition of sodium borohydride (55 mg, 2.0 mmol). The reaction mixture was stirred at room temperature for 1 hour and evaporated to dryness. The crude product was purified by chromatography on silica gel, loaded with dichloromethane and eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide. The pure fractions were combined and evaporated to give a colorless oil. The product was converted to a hydrochloride salt by addition of 1 N HCl in ethyl ether. Evaporation gave compound (1) as an off-white solid (325 mg, 82.2%).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y **e, F Xu, L Yang, H Liu, X Xu, H Wang… - Catalysis Science & …, 2021 - pubs.rsc.org
Amine transaminases offer an environmentally benign chiral amine asymmetric synthesis route. However, their catalytic efficiency towards bulky chiral amine asymmetric synthesis is …
Number of citations: 4 pubs.rsc.org
F Li, Y Du, Y Liang, Y Wei, Y Zheng, H Yu - ACS Catalysis, 2022 - ACS Publications
Transaminases show potential for the industrial synthesis of important pharmaceutical ingredients. However, these naturally occurring enzymes show poor activity toward bulky N-…
Number of citations: 4 pubs.acs.org
LQ **, JK Shentu, HL Liu, TC Shao, Z Liu, YP Xue… - Journal of …, 2022 - Elsevier
Transaminases catalyze the transfer of an amino group from a donor to a keto group of an acceptor substrate and are applicable to the asymmetric synthesis of herbicide L-…
Number of citations: 3 www.sciencedirect.com
Q Meng, C Ramírez-Palacios, HJ Wijma… - Frontiers in …, 2022 - frontiersin.org
Protein engineering is a powerful and widely applied tool for tailoring enzyme properties to meet application-specific requirements. An attractive group of biocatalysts are PLP-…
Number of citations: 1 www.frontiersin.org

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